molecular formula C90H99Cl2N9O34 B1255769 泰乐菌素 A2 CAS No. 61036-64-4

泰乐菌素 A2

货号 B1255769
CAS 编号: 61036-64-4
分子量: 1921.7 g/mol
InChI 键: LCTCUBQFWLTHNS-MDZDMXLPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Teichomycin A2, also known as teicoplanin, is a glycopeptide antibiotic produced by Actinoplanes teichomyceticus . It is one of the most widely sold glycopeptide antibiotics . It is a chlorine-containing antibiotic that is active in vitro and in vivo against gram-positive bacteria .


Synthesis Analysis

The synthesis of Teichomycin A2 involves a gene cluster (tchm) that directs the production of the phosphoglycolipid teichomycin in Actinoplanes teichomyceticus . The genetic architecture of the tchm cluster is significantly different from that of the moenomycin biosynthesis (moe) gene clusters, featuring multiple gene rearrangements and two novel structural genes .


Molecular Structure Analysis

Teichomycin A2 is a member of the glycopeptide class of antibiotics . It shares a common glycopeptide core (teicoplanin A3-1) on which a family of fatty acids varying in length, degree of saturation, and branching are linked as amides through one of the aminoglycoside moieties .


Chemical Reactions Analysis

Teichomycin A2 is a member of the glycopeptide class of antibiotics . It is active in vitro and in vivo against gram-positive bacteria . The chemical reactions involved in the production of Teichomycin A2 are complex and involve multiple steps .


Physical And Chemical Properties Analysis

Teichomycin A2 is a white solid with a molecular weight of 1877.7 .

科学研究应用

与其他抗生素的比较研究

泰乐菌素 A2 已与其他抗生素,特别是万古霉素,进行了广泛比较,以了解其对各种生物体的活性。研究表明,泰乐菌素 A2 对所有测试生物体都非常活跃,其活性与万古霉素相当,并且对革兰氏阳性球菌优于其他几种抗生素,使其成为临床评估的候选药物 (Fainstein, Leblanc, & Bodey, 1983)。其他研究中也报告了类似的发现,其中泰乐菌素 A2 对葡萄球菌和肠球菌表现出与万古霉素相当或更高的活性 (Cynamon & Granato, 1982), (Tuazon & Miller, 1984)

抗菌功效

泰乐菌素 A2 的抗菌功效一直是研究的重点。通过分离、纯化和表征,发现它在体外和体内都对革兰氏阳性菌有效 (Bardone, Paternoster, & Coronelli, 1978)。体外研究证实了它在各种测试条件下对一系列革兰氏阳性球菌的活性,使其成为治疗由这些细菌引起的感染的宝贵抗生素 (Bauernfeind & Petermüller, 1982)

无耳毒性

值得注意的是,一项评估泰乐菌素 A2 在豚鼠中的耳毒性的研究没有发现耳毒性的证据。这是一个重要的考虑因素,因为万古霉素是一种类似的抗生素,据报道具有耳毒性 (Brummett, Fox, Warchol, & Himes, 1987)

抗生素的生产和表征

泰乐菌素 A2 的生产和表征也是研究兴趣所在。它由泰乐菌素放线菌产生,是糖肽类抗生素的一员。对其提取、纯化、物理和化学性质进行了详细的研究 (Borghi et al., 1984)。进一步的研究表明其生产条件,表明在特定的培养基中可获得最高的抗生素滴度 (Parenti, Beretta, Berti, & Arioli, 1978)

作用机制

Teichomycin A2 (teicoplanin) binds the D-Ala-D-Ala terminus of lipid II in the last (extracellular) step of peptidoglycan biosynthesis, thereby leading to bacterial death .

安全和危害

Teichomycin A2 is used as a front-line therapy for treating severe infections caused by multidrug-resistant Gram-positive pathogens in adults and infants . It shows low acute toxicity in mice .

未来方向

There is a keen interest in manipulating the structures of antibiotics like Teichomycin A2 to better understand their structure-activity relationships and to generate improved analogs . The discovery of the tchm cluster sets the background for further engineering of moenomycins and for deeper inquiries into the evolution of this fascinating biosynthetic pathway .

属性

IUPAC Name

methyl 2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[3-[[(E)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H99Cl2N9O34/c1-5-6-7-8-9-10-11-12-60(110)95-69-76(116)73(113)58(32-103)132-89(69)135-80-55-27-41-28-56(80)128-51-20-16-39(23-46(51)92)79(134-88-68(94-35(3)105)75(115)72(112)57(31-102)131-88)70-86(124)99-66(87(125)126-4)44-29-42(106)30-54(130-90-78(118)77(117)74(114)59(33-104)133-90)61(44)43-21-37(14-17-47(43)107)63(82(120)101-70)96-84(122)65(41)97-83(121)64-40-24-49(109)34(2)52(26-40)129-53-25-36(13-18-48(53)108)62(93)81(119)100-67(85(123)98-64)71(111)38-15-19-50(127-55)45(91)22-38/h9-10,13-30,57-59,62-79,88-90,102-104,106-109,111-118H,5-8,11-12,31-33,93H2,1-4H3,(H,94,105)(H,95,110)(H,96,122)(H,97,121)(H,98,123)(H,99,124)(H,100,119)(H,101,120)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTCUBQFWLTHNS-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)N)O)C)O)O)C(=O)OC)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)N)O)C)O)O)C(=O)OC)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H99Cl2N9O34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1921.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teichomycin A2

CAS RN

61036-64-4
Record name Teichomycin A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061036644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teicoplanin A 2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.946
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Teichomycin A2
Reactant of Route 2
Teichomycin A2
Reactant of Route 3
Teichomycin A2
Reactant of Route 4
Teichomycin A2
Reactant of Route 5
Teichomycin A2
Reactant of Route 6
Teichomycin A2

Q & A

A: Teichomycin A2, a glycopeptide antibiotic, inhibits bacterial cell wall synthesis. [, ] It achieves this by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. [, ] This binding prevents the incorporation of these precursors into the growing peptidoglycan chain, ultimately leading to bacterial cell death. [, ]

A: Yes, Teichomycin A2's mode of action closely resembles that of Vancomycin. [, , ] Both antibiotics target the same D-alanyl-D-alanine moiety in peptidoglycan precursors, disrupting bacterial cell wall formation.

A: Teichomycin A2 belongs to the glycopeptide class of antibiotics. [, ] It possesses a complex structure featuring a heptapeptide backbone intricately linked to sugar moieties. [] One distinguishing feature of Teichomycin A2 is the presence of a chlorine atom within its structure. [] Further details about its molecular formula, weight, and spectroscopic data can be found in research publications focusing on its chemical characterization. [, ]

A: Yes, molecular dynamics simulations have been employed to study the interaction between Teichomycin A2 and its target molecules. [] These simulations help to visualize the binding mode and identify key interactions responsible for the antibiotic activity.

A: Research on Teichomycin A2 derivatives, such as MDL 62,873 (an amide derivative), reveals that structural changes can impact activity. [] Modifying the molecule can lead to improved activity against certain bacterial species, including coagulase-negative staphylococci. [, ]

A: Replacing the acetylglucosamine group in Teichomycin A2 with an amide group, as seen in compound VII, resulted in increased activity against Streptococcus pyogenes and some activity against Vancomycin-resistant Enterococci. [] This modification highlights the impact of structural changes on the antibiotic spectrum of Teichomycin A2 derivatives.

A: While the provided research papers don't delve into specific stability studies, it's worth noting that Teichomycin A2 formulations are available for clinical use, suggesting suitable stability for pharmaceutical applications. [] Further research might explore its stability under various conditions, including temperature, pH, and light exposure.

A: Studies in healthy volunteers revealed that intravenously administered Teichomycin A2 exhibits a triexponential decline in plasma concentration, with a long elimination half-life (approximately 45 hours). [] This long half-life allows for once-daily dosing. [] Teichomycin A2 also demonstrates good bioavailability after intramuscular administration (around 90%). []

A: Teichomycin A2 exhibits potent in vitro activity against both Staphylococcus and Enterococcus species. [, , , ] Notably, it demonstrates higher activity against Enterococci compared to Vancomycin. [, , ]

A: Yes, Teichomycin A2 has shown efficacy in various animal infection models, including those for septicemia and endocarditis. [] In a rat endocarditis model, it exhibited comparable efficacy to Vancomycin in reducing bacterial load in the heart. [] Additionally, it has proven effective in treating experimental group B streptococcal bacteremia and meningitis in newborn rats. []

A: Yes, clinical trials have investigated the safety and efficacy of Teichomycin A2 for treating bone and joint infections caused by gram-positive bacteria. [] Results suggest that it is effective and generally well-tolerated, with eradication of the initial pathogen achieved in a significant proportion of patients. []

A: While resistance to Teichomycin A2 is relatively uncommon, certain Staphylococcus species, particularly Staphylococcus haemolyticus, have shown reduced susceptibility. [] The emergence of resistance highlights the importance of monitoring susceptibility patterns and exploring alternative treatment options.

A: Studies in guinea pigs have shown that Teichomycin A2 does not appear to cause ototoxicity, even when administered in conjunction with ethacrynic acid, a diuretic known to enhance the ototoxic potential of some drugs. []

A: High-performance liquid chromatography (HPLC) is a common method used to determine the concentration of Teichomycin A2 in various matrices, such as pork liver. [] This technique allows for accurate and precise measurement of the drug levels.

A: Yes, several other antibiotics exhibit activity against Gram-positive bacteria, including Vancomycin, Linezolid, Daptomycin, and Quinupristin/Dalfopristine. [, , , ] The choice of antibiotic depends on factors such as the infecting organism, its susceptibility pattern, the patient's clinical condition, and potential drug interactions.

A: Teichomycin A2, initially named Teichomycin A2, was first isolated from the bacterium Actinoplanes teichomyceticus in the late 1970s. [] It subsequently underwent extensive research and development, leading to its introduction as a therapeutic option for Gram-positive infections.

A: The study of Teichomycin A2 and its derivatives has fostered collaboration between various scientific disciplines, including microbiology, chemistry, and pharmacology. [, , ] For example, understanding the structural features of Teichomycin A2 that contribute to its activity has informed the development of new synthetic analogs with improved potency and a broader spectrum of activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。